

Comprehensive Characterization Guide: 5-Bromopyridine-3-sulfinic Acid

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Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfinic acid

Cat. No.: B12963647

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Executive Summary & Compound Profile

5-Bromopyridine-3-sulfinic acid is a critical yet labile heterocyclic building block, primarily utilized in the synthesis of diverse sulfones and sulfonamides for medicinal chemistry. Unlike its stable sulfonic acid counterpart, the sulfinic acid moiety (

) is prone to auto-oxidation and disproportionation.

This guide provides a rigorous spectroscopic framework to validate the identity and purity of this compound, distinguishing it from common degradation products like 5-bromopyridine-3-sulfonic acid.

Compound Identity

Property	Detail
IUPAC Name	5-Bromopyridine-3-sulfinic acid
Molecular Formula	ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">
Molecular Weight	222.06 g/mol (for isotope)
Key Functional Groups	Pyridine (electron-deficient), Bromide (halogen), Sulfinic Acid
Stability Class	High Risk: Hygroscopic; oxidizes to sulfonic acid upon air exposure.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and isotopic signature while ruling out oxidation.

Ionization Strategy

- Method: Electrospray Ionization (ESI) in Negative Mode ().
- Rationale: Sulfinic acids are moderately acidic (). Negative mode provides a clean deprotonated molecular ion, minimizing the risk of thermal disproportionation seen in EI/GC-MS.

Diagnostic Signals (Reference Data)

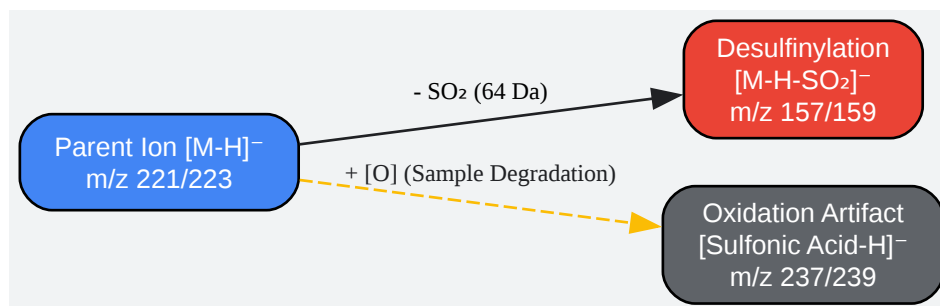
The presence of Bromine creates a distinct 1:1 isotopic pattern (

and

).

Ion Identity	m/z ()	m/z ()	Intensity Ratio	Interpretation
(Target)	220.9	222.9	1 : 1	Intact Sulfinic Acid
	156.9	158.9	1 : 1	Loss of (Characteristic fragmentation)
(Impurity)	236.9	238.9	1 : 1	Sulfonic Acid (Oxidation artifact)

Fragmentation Logic (Graphviz)



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Figure 1: ESI(-) Fragmentation pathway. The loss of 64 Da () is the "fingerprint" of sulfinic acids, distinguishing them from sulfonic acids which typically lose (80 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation via proton connectivity.

Sample Preparation

- Solvent: DMSO-

is required.

- Why?

is too non-polar for the zwitterionic/polar nature of the acid.

causes rapid exchange of the acidic proton, making it invisible.

- Precaution: Run the spectrum immediately after dissolution to prevent oxidation.

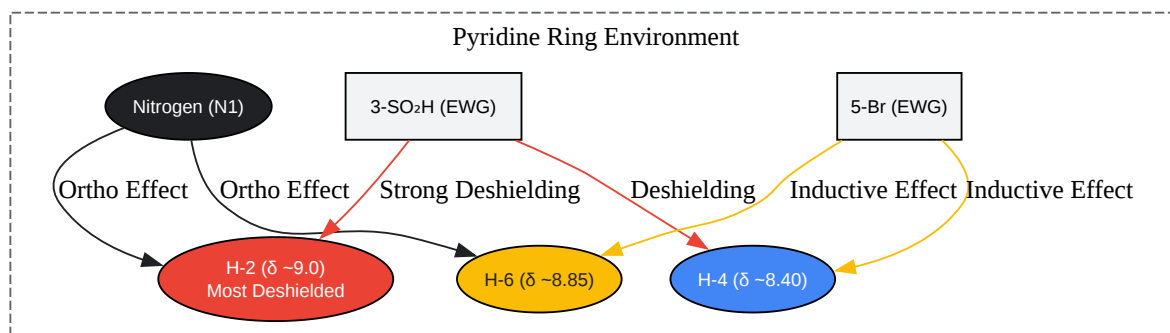
NMR Prediction & Assignment

The 3,5-disubstitution pattern on pyridine creates a system with three distinct aromatic protons.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
	10.5 -- 12.0	Broad Singlet	-	Acidic proton. Disappears with shake.
H-2	8.95 -- 9.05	Doublet (d)		Most deshielded. Flanked by N and electron-withdrawing .
H-6	8.80 -- 8.90	Doublet (d)		Deshielded. Flanked by N and electron-withdrawing Br.
H-4	8.35 -- 8.45	Triplet/dd		"Top" of the ring. Shielded relative to H2/H6 but shifted downfield by ortho-Br and ortho- .

> Expert Note: If you observe a set of signals shifted slightly upfield (e.g., H-2 at 8.8 ppm) accompanied by the disappearance of the broad acid peak, your sample may have formed the sodium sulfinate salt.

Structural Connectivity Diagram



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Figure 2: NMR Chemical Shift Logic. The combined electron-withdrawing effects of the heteroatom, sulfinic group, and bromine atom dictate the spectral hierarchy.

Vibrational Spectroscopy (IR)

Objective: Distinguish the Sulfinic (

) headgroup from the Sulfonic (

) impurity.

Key Absorption Bands (FT-IR)

Sulfinic acids exhibit S=O stretching frequencies at lower wavenumbers than sulfonic acids due to the lower oxidation state of sulfur.

Functional Group	Frequency ()	Intensity	Specificity
	2400 -- 3000	Broad, Weak	Acidic OH (often overlaps with C-H).
Asym	1020 -- 1060	Strong	Diagnostic for Sulfinic Acid.
Sym	980 -- 1000	Medium	Diagnostic for Sulfinic Acid.
	1550 -- 1600	Medium	Pyridine ring skeletal vibration.
	600 -- 700	Medium	Aryl-Bromide stretch.

> Critical Check: If you see strong bands at 1150--1250

, your sample has oxidized to the Sulfonic Acid.

Experimental Protocol: Handling & Validation

Sulfinic acids are reactive intermediates.^[1] Follow this protocol to ensure data integrity.

Step 1: Isolation

Do not dry the compound at high temperatures (>40°C). Lyophilization is preferred over rotary evaporation to minimize thermal degradation.

Step 2: Sample Prep for Analysis

- Purge: Flush all vials with Nitrogen or Argon before adding the solid.
- Solvent: Use degassed DMSO-
for NMR.
- Speed: Acquire spectra within 15 minutes of dissolution.

Step 3: The "Disproportionation Test"

If the purity is in question, dissolve a small amount in acidic water. Sulfinic acids will disproportionate over time (30-60 mins) into the sulfonic acid and the thiol/disulfide, turning the solution cloudy or changing the UV profile.

References

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Sources

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